molecular formula C18H16O2 B12888116 2-Benzylidene-6-(furan-2-ylmethylene)cyclohexanone

2-Benzylidene-6-(furan-2-ylmethylene)cyclohexanone

Cat. No.: B12888116
M. Wt: 264.3 g/mol
InChI Key: JLSHBKOYWMSCCR-WSGPNKEYSA-N
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Description

2-Benzylidene-6-(furan-2-ylmethylene)cyclohexanone is a synthetic curcumin analog designed for advanced pharmacological research, particularly in oncology. This compound is part of a class of chalcone derivatives where the β-diketone moiety of curcumin is replaced with a stable cyclohexanone core, a modification that significantly enhances its metabolic stability and bioavailability compared to natural curcumin, which is known for its rapid metabolism and poor absorption . The strategic incorporation of both benzylidene and furanylidene substituents creates an extended conjugated system, which is critical for its biological activity and interaction with cellular targets.The primary research value of this compound lies in its potent cytotoxic activity. In vitro investigations on analogous compounds have demonstrated significant efficacy against cancer cell lines. Specifically, the furan-containing analog (DFC) exhibited an IC50 of approximately 82 μM, while a related dichloro-benzylidene analog (DCC) showed a more potent IC50 of around 10 μM, highlighting the impact of substituent groups on cytotoxic potency . Its mechanism of action is believed to involve the inhibition of key signaling pathways, such as the suppression of Nuclear Factor-kappa B (NF-κB), which plays a central role in inflammation and cancer cell survival . Furthermore, molecular docking studies using the Glide docking program from Schrodinger Maestro suggest that this class of compounds interacts effectively with protein targets at the molecular level, providing a structural basis for its bioactivity . This compound is sold For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

(2E,6E)-2-benzylidene-6-(furan-2-ylmethylidene)cyclohexan-1-one

InChI

InChI=1S/C18H16O2/c19-18-15(12-14-6-2-1-3-7-14)8-4-9-16(18)13-17-10-5-11-20-17/h1-3,5-7,10-13H,4,8-9H2/b15-12+,16-13+

InChI Key

JLSHBKOYWMSCCR-WSGPNKEYSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=CO3)/C1

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CO3)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-6-(furan-2-ylmethylene)cyclohexanone typically involves an aldol condensation reaction. This reaction is catalyzed by either a base or an acid, leading to the formation of the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-6-(furan-2-ylmethylene)cyclohexanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Benzylidene-6-(furan-2-ylmethylene)cyclohexanone involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their cell wall synthesis or disrupting their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Substituent Effects on Molecular Geometry and Packing
Compound Substituents (Positions 2 and 6) Key Observations Reference
2-Benzylidene-6-(furan-2-ylmethylene)cyclohexanone Benzylidene, furan-2-ylmethylene Flatter structure compared to nitro-substituted analogs; inactive against T. rubrum
(2E,6E)-2,6-Bis(4-methylbenzylidene)cyclohexanone 4-Methylbenzylidene (both positions) Flatter molecular geometry due to para-substituents; no isomorphism in crystal packing
(2E,6E)-2,6-Bis(2-nitrobenzylidene)cyclohexanone 2-Nitrobenzylidene (both positions) Non-planar structure due to ortho-nitro groups; weak crystal packing interactions
(2E,6E)-2-Benzylidene-6-(3,4-dimethoxybenzylidene)cyclohexanone Benzylidene, 3,4-dimethoxybenzylidene Methoxy groups enhance steric bulk; crystal structure resolved via X-ray diffraction

Key Findings :

  • Substituent position (ortho vs. para) significantly impacts molecular flatness. Para-substituents (e.g., 4-methylbenzylidene) promote planar structures, while ortho-substituents (e.g., 2-nitrobenzylidene) introduce steric hindrance .
  • Methoxy groups (as in 3,4-dimethoxybenzylidene) may enhance intermolecular interactions but reduce solubility .
Table 2: Comparative Bioactivity Profiles
Compound Biological Activity IC50/MIC/LC50 Mechanism Insights Reference
This compound Larvicidal (Ae. aegypti) 17.29–27.90 μM (LC50) Weak SCP-2 inhibition (EC50: 62.87 μM); possible off-target effects
(2E,6E)-2,6-Dibenzylidenocyclohexanone (B-2) Antifungal (T. rubrum) 15.6 µg/mL (MIC) Active via unknown mechanism; benzylidene groups critical
2-Benzylidene-6-(nitrobenzylidene)cyclohexanones Cytotoxicity (Molt/C8, CEM, L1210 cells) <10 μM (IC50) Correlated with olefinic carbon charges, logP, and torsion angles
2-Benzoyl-6-benzylidenecyclohexanone analogs Acetylcholinesterase/Butyrylcholinesterase inhibition N/A Dual inhibition linked to benzoyl substitution

Key Findings :

  • Nitrobenzylidene derivatives exhibit potent cytotoxicity, likely due to electron-withdrawing nitro groups enhancing reactivity .
  • Benzoyl substitution (vs. benzylidene) shifts activity toward enzyme inhibition, highlighting substituent-driven mechanistic divergence .

Key Findings :

  • Aldol condensation is the predominant synthetic route, with yields >75% under basic conditions .
  • Sequential reactions for nitro-substituted analogs may reduce overall efficiency compared to single-step methods .

Biological Activity

2-Benzylidene-6-(furan-2-ylmethylene)cyclohexanone is an organic compound with a unique structure that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antioxidant, antimicrobial, and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C16H14O3. It features a cyclohexanone core substituted with both a benzylidene group and a furan-2-ylmethylene group. The compound exhibits a melting point of approximately 96-97°C, indicating its solid-state at room temperature. Its structural characteristics contribute to its chemical reactivity and biological properties, making it a versatile building block in organic synthesis .

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various bacterial and fungal strains. A study evaluated its effectiveness against pathogens such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus niger. The results indicated that this compound exhibited moderate to high antimicrobial activity, suggesting potential applications in pharmaceuticals .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity Level
Bacillus subtilisModerate
Escherichia coliModerate
Staphylococcus aureusHigh
Pseudomonas aeruginosaModerate
Candida albicansModerate
Aspergillus nigerHigh

Anticancer Potential

The anticancer activity of this compound has also been explored. Structural analogs of this compound have shown promising results in inhibiting cancer cell proliferation in various studies. The presence of the furan and benzylidene groups enhances its interaction with biological targets involved in cancer progression .

Case Study: Anticancer Activity Assessment

In a recent study, the compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated significant cytotoxic effects at varying concentrations, indicating its potential as a lead compound for developing new anticancer therapies.

The mechanisms through which this compound exerts its biological effects involve multiple pathways:

  • Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals.
  • Antimicrobial Mechanism : It disrupts microbial cell membranes or inhibits essential metabolic pathways.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases or by modulating signaling pathways involved in cell survival .

Q & A

Q. What are the established synthetic routes for 2-Benzylidene-6-(furan-2-ylmethylene)cyclohexanone?

The compound is typically synthesized via aldol condensation between substituted cyclohexanones and aromatic aldehydes. For example:

  • Benzylidene formation : React 2-methylcyclohexanone with a benzaldehyde derivative under basic conditions (e.g., using diisopropylamine and butyllithium as catalysts) .
  • Furan incorporation : Introduce the furan-2-ylmethylene group via a second condensation step with furfural or a derivative, ensuring controlled temperature (e.g., 0–5°C) to prevent side reactions .
  • Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and conjugation. For example, the conjugated enone system shows characteristic downfield shifts at δ 6.5–7.5 ppm for aromatic protons and δ 190–200 ppm for carbonyl carbons .
  • IR spectroscopy : Strong absorption bands at ~1680 cm1^{-1} (C=O stretch) and ~1600 cm1^{-1} (C=C aromatic) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.
  • Follow guidelines for similar cyclohexanone derivatives, which may cause respiratory or dermal irritation .
  • In case of exposure, wash affected areas with soap/water and consult a physician immediately .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like isoaromatized derivatives?

  • Catalyst selection : Use mild dehydrogenating agents (e.g., DDQ or MnO2_2) to suppress over-oxidation. Evidence shows that strong oxidants promote isoaromatization to benzylphenols .
  • Solvent control : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., toluene) favor condensation .
  • Temperature modulation : Lower temperatures (e.g., –10°C) reduce kinetic side reactions, as seen in furan-substituted cyclohexanone syntheses .

Q. How to resolve spectral overlaps in 1^1H NMR caused by similar proton environments?

  • Employ 2D NMR techniques (e.g., COSY, HSQC) to differentiate adjacent protons and correlate carbons. For example, HSQC can distinguish between furan and benzylidene methine protons .
  • Use deuterated solvents (e.g., DMSO-d6_6) to sharpen peaks and reduce exchange broadening .

Q. What strategies address discrepancies in reported synthetic yields (e.g., 40–75%)?

  • Purity of starting materials : Ensure aldehydes (e.g., furfural) are freshly distilled to avoid oxidation byproducts .
  • Reaction monitoring : Use TLC or in situ FTIR to track progress and terminate reactions at optimal conversion .
  • Reproducibility testing : Compare protocols across studies; variations in catalyst loading (e.g., 5–10 mol%) significantly impact yields .

Q. How does steric hindrance from the furan group influence the compound’s reactivity?

  • The furan-2-ylmethylene group introduces steric constraints that slow down nucleophilic attacks at the β-position of the enone system.
  • Computational modeling (e.g., DFT) predicts reduced electrophilicity at the carbonyl carbon due to conjugation with the furan ring, as observed in similar benzylidenecyclohexanones .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

  • HPLC-DAD/UV : Use a C18 column with a methanol/water mobile phase (70:30 v/v) and detection at λ = 254 nm, achieving a retention time of ~8.5 minutes .
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity, targeting characteristic fragments (e.g., m/z 177 for the furan moiety) .

Data Contradiction Analysis

Q. Why do some studies report isoaromatization products (e.g., 2-benzylphenols) while others do not?

  • Substituent effects : Electron-withdrawing groups (e.g., nitro or cyano) on the benzylidene moiety promote isoaromatization via acid-catalyzed pathways, as seen in meta-nitro-substituted derivatives .
  • Reaction duration : Prolonged heating (>12 hours) accelerates dehydrogenation, leading to phenolic byproducts .

Q. How to reconcile conflicting thermodynamic data (e.g., ΔfH°) for similar cyclohexanone derivatives?

  • Cross-validate using NIST Chemistry WebBook data and ensure experimental conditions (e.g., solvent, purity) match literature protocols. Discrepancies often arise from impurities or differing calorimetric methods .

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